![molecular formula C14H17ClN2O2 B14103384 1H-Imidazole, 2-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1-ethyl-,monohydrochloride](/img/structure/B14103384.png)
1H-Imidazole, 2-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1-ethyl-,monohydrochloride
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Overview
Description
1H-Imidazole, 2-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1-ethyl-, monohydrochloride is a compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is known for its potential therapeutic applications and its unique chemical structure, which includes a benzodioxin moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole, 2-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1-ethyl-, monohydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable catalyst to form the imidazole ring . The reaction conditions are often mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization is one such method .
Chemical Reactions Analysis
Types of Reactions
1H-Imidazole, 2-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1-ethyl-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as tert-butylhydroperoxide (TBHP).
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or other reactive sites on the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like TBHP, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the presence of catalysts to enhance reaction efficiency .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazole compounds.
Scientific Research Applications
1H-Imidazole, 2-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1-ethyl-, monohydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Imidazole, 2-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1-ethyl-, monohydrochloride involves its interaction with specific molecular targets. As an α2 receptor antagonist, it binds to these receptors and inhibits their activity, leading to increased levels of neurotransmitters like norepinephrine and serotonin . This action can help alleviate symptoms of depression and other related conditions.
Comparison with Similar Compounds
Similar Compounds
Idazoxan: Another α2 receptor antagonist with a similar structure.
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with an imidazole core.
Uniqueness
1H-Imidazole, 2-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1-ethyl-, monohydrochloride is unique due to its specific combination of an imidazole ring and a benzodioxin moiety. This structure provides distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C14H17ClN2O2 |
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Molecular Weight |
280.75 g/mol |
IUPAC Name |
2-[[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-1-ethylimidazole;hydrochloride |
InChI |
InChI=1S/C14H16N2O2.ClH/c1-2-16-8-7-15-14(16)9-11-10-17-12-5-3-4-6-13(12)18-11;/h3-8,11H,2,9-10H2,1H3;1H/t11-;/m1./s1 |
InChI Key |
ANDJPJNFVJXEKX-RFVHGSKJSA-N |
Isomeric SMILES |
CCN1C=CN=C1C[C@@H]2COC3=CC=CC=C3O2.Cl |
Canonical SMILES |
CCN1C=CN=C1CC2COC3=CC=CC=C3O2.Cl |
Origin of Product |
United States |
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